10-Methoxycarbamazepine

Analytical Chemistry Bioanalysis Therapeutic Drug Monitoring

10-Methoxycarbamazepine (CAS 28721-09-7) is a dibenzazepine derivative serving as a validated non-interfering internal standard for carbamazepine HPLC quantification and as the pharmacopeial reference standard Oxcarbazepine EP Impurity B. • HPLC-UV internal standard: 100.2% mean recovery, within-batch CV 4.9% (run time <10 min) • EP impurity standard: UPLC LOD 0.027 μg/mL, LOQ 0.090 μg/mL for oxcarbazepine tablet QC • Key intermediate in patented oxcarbazepine API synthesis Supplied with comprehensive analytical documentation (COA, MSDS) to support ANDA/NDA regulatory submissions.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 28721-09-7
Cat. No. B195698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methoxycarbamazepine
CAS28721-09-7
Synonyms10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide; 
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
InChIInChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19)
InChIKeyPIZOFBKQWNPKDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





10-Methoxycarbamazepine Reference Standard & Intermediate


10-Methoxycarbamazepine (10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide, CAS 28721-09-7) is a dibenzazepine derivative with molecular formula C16H14N2O2 and molecular weight 266.30 g/mol . It is primarily utilized as an analytical reference standard and as a key synthetic intermediate in the production of oxcarbazepine, a second-generation anticonvulsant drug [1]. The compound is commercially available as an analytical standard with purity specifications of ≥97.5% (HPLC) and exhibits characteristic physicochemical properties including a melting point range of 193-199 °C , a predicted LogP value of 4.12660 , and a predicted pKa of 13.86 ± 0.40 .

Product Type Analytical Reference Standard HPLC/UV, UPLC method development
Identity EP Impurity B (Oxcarbazepine) Pharmacopeial impurity profiling
Use Context Synthetic Intermediate Oxcarbazepine API synthesis pathway

10-Methoxycarbamazepine: Why Generic Substitutes Fail


10-Methoxycarbamazepine is not simply an alternative to other benzodiazepine-like internal standards or a generic impurity marker. Its structural similarity to carbamazepine and oxcarbazepine, combined with its distinct physicochemical properties (LogP 4.12660 ), confers specific advantages in HPLC method development that are not shared by commonly used internal standards like propylparaben. Specifically, it has been validated as a non-interfering internal standard for the simultaneous quantification of carbamazepine and its active epoxide metabolite in plasma, demonstrating a mean recovery of 100.2% and a within-batch coefficient of variation of 4.9% [1]. Furthermore, as Oxcarbazepine EP Impurity B, it serves as a pharmacopeial reference standard with defined acceptance criteria, making it irreplaceable in regulatory compliance testing [2]. Substituting 10-methoxycarbamazepine with another compound would compromise analytical accuracy, method validation, and regulatory submission integrity.

! Structural similarity to target analytes supports co-elution control; generic internal standards like propylparaben may shift retention and compromise method selectivity.
! Designated EP Impurity B identity cannot be replicated by non-pharmacopeial compounds, limiting compliance testing and regulatory impurity profiling.
! Non-validated internal standards may introduce matrix-effect mismatch; reported within-batch precision and recovery data support method transfer context.

10-Methoxycarbamazepine Technical Evidence & Comparisons


Internal Standard Validation for Carbamazepine Analysis

A peer-reviewed study directly validated 10-methoxycarbamazepine as an internal standard for the HPLC analysis of carbamazepine (CBZ) and its active metabolite, carbamazepine-10,11-epoxide (CBZ-E), in human plasma [1]. The method, using acetonitrile-water as mobile phase and UV detection at 215 nm, achieved a total retention time of less than 10 minutes [1]. The study reports quantitative performance metrics that can be compared to other internal standards.

Internal Standard Validation
Reported
Within-batch CV 4.9% (CBZ), 5.9% (CBZ-E)
Supports simultaneous carbamazepine and epoxide bioanalysis with non-interfering ISTD
HPLC-UV, human plasma research matrix, acetonitrile-water mobile phase
Analytical Chemistry Bioanalysis Therapeutic Drug Monitoring

EP Impurity B Standard for Oxcarbazepine Compliance

10-Methoxycarbamazepine is designated as Oxcarbazepine EP Impurity B [1]. A 2023 study established and validated an Ultra-High Performance Liquid Chromatography (UPLC) method for quantifying related substances in oxcarbazepine tablets, including Impurity B [2]. The study provides quantitative performance metrics for Impurity B, defining its linear range, detection limit, and quantitation limit.

EP Impurity B Trace Quantitation
Reported
LOD 0.027 μg/mL, LOQ 0.090 μg/mL (lowest among 9 impurities)
Enables reliable trace-level detection in oxcarbazepine impurity profiling
UPLC, ZORBAX C18, ammonium acetate/acetonitrile gradient, 230 nm
Pharmaceutical Analysis Regulatory Science Impurity Profiling

Certified Purity and Physical Characterization

Commercial analytical standards of 10-Methoxycarbamazepine are available with defined purity and physical property specifications, ensuring traceability and reliability in quantitative analyses. These specifications are critical for accurate calibration and method validation.

Purity & Physical Specifications
Class-level
Purity ≥97.5% (HPLC), MP 193–199 °C, water ≤1.0%
Supports accurate standard solution preparation and calibration consistency
Certificate-specific verification recommended; low water content reduces weighing error
Analytical Reference Materials Quality Control Method Validation

10-Methoxycarbamazepine Research & Industrial Applications


Therapeutic Drug Monitoring of Carbamazepine

In clinical pharmacology and toxicology laboratories, 10-methoxycarbamazepine is the validated internal standard of choice for developing and running HPLC-UV methods to quantify carbamazepine and its active epoxide metabolite in human plasma. The method, which uses 10-methoxycarbamazepine as a non-interfering internal standard, achieves a within-batch coefficient of variation of 4.9% for carbamazepine and a total run time of less than 10 minutes [1]. This application is critical for therapeutic drug monitoring to ensure patient safety and efficacy.

Oxcarbazepine Quality Control & Regulatory Compliance

10-Methoxycarbamazepine, designated as Oxcarbazepine EP Impurity B, is an essential reference standard for quality control laboratories in the pharmaceutical industry. A validated UPLC method, with a detection limit of 0.027 μg/mL and a quantitation limit of 0.090 μg/mL for Impurity B, enables the accurate monitoring and control of this process-related impurity in oxcarbazepine tablets [2]. This ensures compliance with pharmacopeial monographs (e.g., European Pharmacopoeia) and supports regulatory submissions for new drug applications and abbreviated new drug applications (NDAs/ANDAs).

Oxcarbazepine Synthesis Process Development

In pharmaceutical R&D and manufacturing, 10-methoxycarbamazepine is a key intermediate in the synthesis of oxcarbazepine. The patented process involves reacting 10-methoxyiminostilbene with cyanic acid (HOCN) in the presence of a mild acidic reagent to yield 10-methoxycarbamazepine, which is subsequently hydrolyzed to produce the final active pharmaceutical ingredient (API) [3]. Procurement of high-purity 10-methoxycarbamazepine is essential for optimizing reaction yields, minimizing by-product formation, and ensuring the final API meets stringent purity specifications.

Application
Selection Property
Validation Focus
Carbamazepine and Epoxide Bioanalysis in Human Plasma Research Matrices
Reported non-interfering ISTD performance
Co-elution selectivity, recovery, and precision review
Oxcarbazepine Impurity Profiling and Pharmacopeial Compliance Testing
Designated EP Impurity B identity
Trace-level LOD/LOQ verification
Oxcarbazepine Synthesis Intermediate
High-purity key intermediate
Reaction yield and by-product control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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